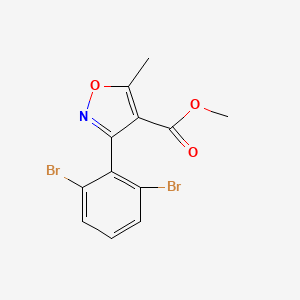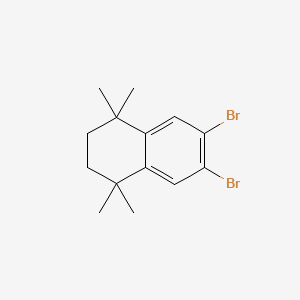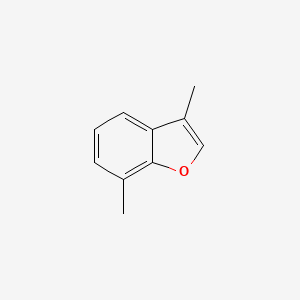
Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of two bromine atoms attached to the phenyl ring, a methyl group on the isoxazole ring, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the 2 and 6 positions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules and natural products.
作用机制
The mechanism of action of Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the isoxazole ring play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate: Similar structure but with chlorine atoms instead of bromine.
Methyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate: Contains fluorine atoms instead of bromine.
Methyl 3-(2,6-diiodophenyl)-5-methylisoxazole-4-carboxylate: Iodine atoms replace the bromine atoms.
Uniqueness
The presence of bromine atoms in Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. The bromine atoms also influence the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.
属性
分子式 |
C12H9Br2NO3 |
|---|---|
分子量 |
375.01 g/mol |
IUPAC 名称 |
methyl 3-(2,6-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H9Br2NO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3 |
InChI 键 |
BDGRXMORHHKBLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Br)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Dimethyl-1H,1'H-[4,4'-biimidazole]-5,5'-diamine hydrochloride](/img/structure/B13690177.png)

![3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one](/img/structure/B13690185.png)
![3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13690193.png)


![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
![(S)-2-(Boc-amino)-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone](/img/structure/B13690225.png)
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)
![Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate](/img/structure/B13690249.png)



